Cas no 899991-90-3 (2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid)
2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid
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- Inchi: 1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27)
- InChI Key: JHIZQSHPAKYDQJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N1CCN(C)CC1)CC(=O)NC1=CC=C(OC2=CC=CC=C2)C=C1
2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2721-0131-2μmol |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-5μmol |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-10μmol |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-20μmol |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-1mg |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-2mg |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-3mg |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-4mg |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-5mg |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2721-0131-10mg |
2-(4-methylpiperazin-1-yl)-3-[(4-phenoxyphenyl)carbamoyl]propanoic acid |
899991-90-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid
Introduction to 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid (CAS No. 899991-90-3)
2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 899991-90-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a piperazine moiety and a phenoxyphenyl group, which are well-documented for their potential bioactivity and structural versatility. The presence of these functional groups not only influences the compound's chemical properties but also its pharmacological behavior, making it a subject of intense study in medicinal chemistry.
The structure of 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid is notable for its intricate arrangement of atoms, which includes a central propanoic acid backbone modified by carbamoyl and phenoxyphenyl substituents. The 4-methylpiperazin-1-yl group, in particular, is a key feature that contributes to the compound's pharmacological profile. Piperazine derivatives are widely recognized for their role as pharmacophores in various therapeutic agents, exhibiting properties such as vasodilation, antipsychotic effects, and antimicrobial activity. The 4-phenoxyphenyl moiety further enhances the molecular complexity, potentially influencing interactions with biological targets and contributing to the compound's overall efficacy.
In recent years, there has been a growing interest in developing novel compounds that combine the advantages of multiple pharmacophoric groups. The combination of 4-methylpiperazin-1-yl and 4-phenoxyphenyl in 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid makes it a promising candidate for further investigation. This dual functionality has the potential to yield compounds with enhanced binding affinity and selectivity towards specific biological targets. Such characteristics are highly valued in drug development, as they can lead to improved therapeutic outcomes with fewer side effects.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The 4-methylpiperazin-1-yl group is particularly relevant in this context, as piperazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems. For instance, compounds containing this moiety have shown promise in the treatment of depression, anxiety, and other central nervous system (CNS) disorders. The 4-phenoxyphenyl group may contribute additional bioactivity by interacting with receptors or enzymes involved in neural signaling pathways. This synergistic effect could lead to the development of novel therapeutics that address complex neurological conditions more effectively than existing treatments.
Moreover, the pharmaceutical industry has increasingly focused on structure-based drug design, leveraging computational methods to predict how molecular structures will interact with biological targets. The detailed understanding of the three-dimensional structure of 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid, including its conformational flexibility and electronic properties, is crucial for optimizing its pharmacological activity. Advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics simulations have been employed to elucidate these features. These studies not only enhance our understanding of the compound's behavior but also provide valuable insights for designing next-generation derivatives with improved properties.
Recent research has highlighted the importance of bioisosterism in drug development—a strategy that involves replacing certain atoms or groups within a molecule with functionally similar but structurally different ones to improve drug-like characteristics such as solubility, metabolic stability, and binding affinity. In the case of 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid, exploring bioisosteric replacements could lead to novel analogs with enhanced therapeutic potential. For example, substituting parts of the piperazine ring or the phenoxyphenyl group with other heterocyclic structures might yield compounds with altered pharmacokinetic profiles or new mechanisms of action.
The synthesis and characterization of this compound have also been subjects of scientific inquiry. Researchers have developed efficient synthetic routes that allow for scalable production while maintaining high purity standards. These synthetic strategies often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The ability to produce 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid reliably is essential for conducting further studies and advancing its potential as a lead compound in drug discovery programs.
In addition to its pharmaceutical applications, this compound may find utility in other areas such as agrochemicals or material science. The unique combination of functional groups makes it a versatile building block for designing molecules with specific properties tailored to different industrial needs. For instance, modifications to its structure could enhance its compatibility with biological systems while maintaining stability under various environmental conditions.
The future directions for research on 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid are promising and multifaceted. Continued investigation into its pharmacological effects will be crucial for determining its suitability for clinical development. Furthermore, exploring its potential interactions with various biological targets will provide insights into its mechanism of action and help identify any off-target effects that need to be addressed.
Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into tangible therapeutic benefits. By combining expertise in organic chemistry, medicinal chemistry, pharmacology, and computational biology, teams can accelerate the discovery and optimization process for this compound and others like it. This interdisciplinary approach is key to unlocking the full potential of molecules such as 2-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)carbamoylpropanoic acid (CAS No. 899991-90-3).
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